molecular formula C5H2Cl2N4 B6592482 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2089315-59-1

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B6592482
CAS No.: 2089315-59-1
M. Wt: 189.00 g/mol
InChI Key: NEEIVRJYYLSTDW-UHFFFAOYSA-N
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Description

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C5H2Cl2N4 and its molecular weight is 189.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEIVRJYYLSTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC2=NNC(=C21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comparative Analysis: 3,6-Dichloro vs. 4,6-Dichloro Pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and functional analysis of 3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine versus 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine .

These two scaffolds, while isomeric, offer fundamentally different electronic landscapes and reactivity profiles, dictating distinct synthetic strategies in drug discovery.

Structural Anatomy & Electronic Landscape

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in kinase inhibitor design due to its bioisosteric relationship with the purine ring of ATP.[1][2] The positioning of the chlorine atoms defines the available vectors for diversification.[2]

Structural Comparison

The primary difference lies in the location of the first chlorine atom.

  • 4,6-Dichloro (Isomer A): Both chlorines reside on the electron-deficient pyrimidine ring. This creates a "dual-electrophile" system.

  • 3,6-Dichloro (Isomer B): One chlorine resides on the pyrimidine ring (C6), while the other resides on the electron-rich pyrazole ring (C3). The C4 position is unsubstituted (C-H).

Structures cluster_0 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine cluster_1 This compound node_46 C4-Cl (High Reactivity) C6-Cl (Med Reactivity) C3-H (Inert) node_36 C4-H (Inert to SNAr) C6-Cl (Med Reactivity) C3-Cl (Low Reactivity/Coupling Only) node_46:C4->node_36:C4  Structural Shift  

Figure 1: Structural divergence between the two isomers. Note the loss of the highly reactive C4-Cl center in the 3,6-isomer.

Electronic Properties & Reactivity Predictions
Feature4,6-Dichloro Isomer3,6-Dichloro Isomer
Primary Electrophile C4-Cl (Pyrimidine)C6-Cl (Pyrimidine)
Secondary Electrophile C6-Cl (Pyrimidine)C3-Cl (Pyrazole)
Mechanism (Primary) SNAr (Fast, Room Temp)SNAr (Slower, often requires heat)
Mechanism (Secondary) SNAr (Requires heat)Pd-Catalyzed Cross-Coupling (Suzuki/Stille)
LUMO Localization High coefficient at C4High coefficient at C6 (C4 is H)
Common Application ATP-competitive Kinase InhibitorsGatekeeper/Allosteric Pocket Binders

Reactivity & Functionalization Strategies

The synthetic utility of these scaffolds is defined by the order in which substituents can be introduced.[3]

The 4,6-Dichloro Workflow: Sequential SNAr

This scaffold allows for the rapid assembly of 4,6-disubstituted libraries. The C4 position is significantly more electrophilic than C6 due to the stabilizing effect of the adjacent bridgehead nitrogen and the para-like relationship to N5.

  • Step 1 (Regioselective SNAr): Nucleophilic attack occurs exclusively at C4 at low temperatures (0°C to RT).

  • Step 2 (Forced SNAr): The remaining C6-Cl is deactivated by the electron-donating effect of the new C4 substituent (e.g., an amine) but can still be displaced at elevated temperatures (>80°C).

The 3,6-Dichloro Workflow: Orthogonal Functionalization

This scaffold requires a mix of mechanisms. The C3-Cl bond is on an electron-rich 5-membered ring and is essentially inert to SNAr conditions.

  • Step 1 (SNAr): The C6-Cl is the only viable site for nucleophilic attack.

  • Step 2 (Cross-Coupling): The C3-Cl must be functionalized via transition-metal catalysis (Suzuki-Miyaura, Buchwald-Hartwig). This allows access to 3-aryl/heteroaryl derivatives which are difficult to access via the 4,6-scaffold.

ReactivityFlow start46 4,6-Dichloro Scaffold inter46 Intermediate: 4-Substituted-6-Chloro start46->inter46 S_NAr (Amine, 0°C) Selective C4 Attack prod46 Product: 4,6-Disubstituted inter46->prod46 S_NAr (Amine, 100°C) C6 Displacement start36 3,6-Dichloro Scaffold inter36 Intermediate: 6-Substituted-3-Chloro start36->inter36 S_NAr (Amine, Heat) Exclusive C6 Attack prod36 Product: 6-Substituted-3-Aryl inter36->prod36 Pd-Catalysis (Boronic Acid) C3 Cross-Coupling

Figure 2: Divergent synthetic workflows. The 4,6-isomer relies on differential electrophilicity for sequential SNAr, while the 3,6-isomer requires orthogonal reaction types (SNAr followed by Catalysis).

Experimental Protocols

Protocol A: Regioselective C4-Amination of 4,6-Dichloropyrazolo[3,4-d]pyrimidine

Target: Synthesis of 4-amino-6-chloro intermediates.

Rationale: The C4 position is highly activated. Using stoichiometric amine and low temperature prevents "over-reaction" at C6.

  • Preparation: Dissolve 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) in anhydrous n-butanol or THF .

  • Addition: Add DIPEA (1.2 equiv). Cool the solution to 0°C .

  • Nucleophile: Add the amine (1.05 equiv) dropwise.

    • Critical Control: Do not use excess amine if the amine is small/nucleophilic (e.g., methylamine), as bis-substitution may occur.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/LCMS (Target mass: M+Subst-Cl).

  • Workup: The product often precipitates. Filter and wash with cold ethanol. If soluble, evaporate and purify via flash chromatography (DCM/MeOH).

Protocol B: C6-Amination of 3,6-Dichloropyrazolo[3,4-d]pyrimidine

Target: Functionalization of the pyrimidine ring while preserving the C3-handle.

Rationale: C6 is less reactive than C4 of the 4,6-isomer.[3] Heat is often required to drive the reaction to completion.

  • Preparation: Dissolve This compound (1.0 equiv) in DMF or DMSO .

  • Base: Add K₂CO₃ (2.0 equiv) or TEA (2.0 equiv).

  • Nucleophile: Add the amine (1.2 equiv).

  • Reaction: Heat to 60–80°C for 4–12 hours.

    • Note: The C3-Cl is stable under these conditions.

  • Workup: Pour into crushed ice/water. The solid precipitate is collected by filtration.[4][5]

Protocol C: C3-Suzuki Coupling of 3,6-Dichloro Derivatives

Target: Extension of the scaffold at the pyrazole ring.

  • Reactants: Combine the 6-substituted-3-chloro intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Na₂CO₃ (2.0 equiv) in Dioxane/Water (4:1) .

  • Catalyst: Degas with nitrogen for 10 min. Add Pd(dppf)Cl₂ (0.05 equiv).

  • Conditions: Heat at 90–100°C under nitrogen for 12 hours.

  • Purification: Standard aqueous workup followed by silica chromatography.

SAR Implications in Drug Design

SAR Vector4,6-Dichloro Derived3,6-Dichloro Derived
Hinge Binding C4-Amino group typically forms key H-bonds with the kinase hinge region (Adenine mimic).C4-H lacks the H-bond donor/acceptor capability. Binding mode must rely on N1/N2 or C6-substituents.
Solvent Front C6-Substituents often project towards the solvent front or ribose pocket.C6-Substituents play a similar role, but the vector angle is slightly altered due to the lack of C4 bulk.
Gatekeeper C3-H is standard. Substitution here is difficult to achieve late-stage.C3-Aryl groups can be used to probe the "back pocket" or interact with the gatekeeper residue.

Key Takeaway: The 4,6-dichloro scaffold is the "workhorse" for classical ATP-competitive inhibitors (e.g., Ibrutinib analogs). The 3,6-dichloro scaffold is a specialized tool for accessing chemical space where C3-substitution is critical for selectivity or where the C4-hinge interaction is not required (e.g., Type II inhibitors or allosteric binders).

References

  • BenchChem. this compound Structure and Reactivity. BenchChem Compound Database. Link

  • Fluorochem. Product Analysis: this compound (CAS 2089315-59-1). Fluorochem Catalog. Link

  • WuXi AppTec. Regioselectivity in SNAr reactions of Dichloropyrimidines: QM Magic Class Chapter 29. WuXi AppTec Scientific Resources. Link

  • National Institutes of Health (NIH). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches.[2] PubMed Central. Link

  • Sigma-Aldrich. 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Product Specification. Merck/Sigma. Link

Sources

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine kinase inhibitor core design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable success in the design of potent and selective kinase inhibitors.[1][2] Its structural analogy to the native purine bases of ATP allows it to effectively target the highly conserved ATP-binding site of protein kinases, enzymes that are frequently dysregulated in diseases like cancer.[1][3][4][5] This guide focuses on a critical synthetic intermediate: This compound . This versatile precursor provides two reactive "handles" for chemical modification, enabling the systematic development of structure-activity relationships (SAR) and the optimization of drug candidates. We will explore its synthesis, chemical reactivity, mechanism of action, and provide a strategic framework for designing novel kinase inhibitors.

Chapter 1: The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core in Kinase Inhibition

The prominence of the pyrazolo[3,4-d]pyrimidine nucleus in drug discovery stems from its identity as a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP).[3][4] This fused heterocyclic system, comprising a pyrazole and a pyrimidine ring, mimics the key hydrogen bonding pattern that adenine forms with the "hinge region" of the kinase active site.[3] This intrinsic binding capability makes it an ideal starting point for developing competitive ATP inhibitors.

The 3,6-dichloro derivative is particularly valuable. The two chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, providing chemists with a straightforward and powerful method to introduce diverse chemical functionalities at these two distinct positions. This controlled, stepwise functionalization is a cornerstone strategy for rapidly generating libraries of analogs to probe the kinase active site and optimize for potency, selectivity, and pharmacokinetic properties.[1]

Chapter 2: Synthesis and Chemical Reactivity of the this compound Core

The construction of the this compound core is well-established, most commonly proceeding from a 5-aminopyrazole precursor. This approach builds the fused pyrimidine ring onto the existing pyrazole.

Established Synthetic Route

A foundational and robust method begins with 5-amino-1H-pyrazole-4-carboxamide. The synthesis involves two key transformations: cyclization to form the pyrimidine ring, followed by chlorination.[1][6]

  • Cyclization: The 5-amino-1H-pyrazole-4-carboxamide is fused with urea at high temperatures (e.g., 190°C). This reaction forms the bicyclic 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol intermediate.[6] This di-hydroxy species is the direct precursor for the subsequent chlorination step.

  • Chlorination: The intermediate diol is then treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often at reflux. This step replaces both hydroxyl groups with chlorine atoms, yielding the target this compound.[6]

cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 5-Amino-1H-pyrazole-4-carboxamide C 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol A->C Heat (190°C) B Urea B->C Heat (190°C) D This compound C->D Reflux POCl3 POCl₃ POCl3->D Reflux

Caption: General synthetic workflow for the core scaffold.

Chemical Reactivity and Regioselectivity

The true utility of the 3,6-dichloro core lies in its predictable reactivity. The chlorine atoms at the C3 and C6 positions are the primary sites for modification via nucleophilic aromatic substitution (SNAr).[1] The electron-deficient nature of the pyrimidine ring facilitates these reactions.

Crucially, the two positions exhibit differential reactivity. While detailed studies are context-dependent, a general preference for substitution at the C6 position (analogous to C4 in many purine systems) is often observed first, especially with amine nucleophiles.[1] This regioselectivity can be influenced by reaction conditions (temperature, base) and the nature of the nucleophile, allowing for a controlled, stepwise introduction of different groups. This is a powerful tactic for building molecular complexity and fine-tuning biological activity.

Chapter 3: Mechanism of Action: Targeting the Kinase ATP-Binding Site

Protein kinases function by transferring a phosphate group from ATP to a substrate protein. Kinase inhibitors derived from the pyrazolo[3,4-d]pyrimidine scaffold act as competitive inhibitors by occupying the same site as ATP.

The core's nitrogen atoms are positioned to form one or more critical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of amino acid residues in the kinase hinge region.[3] This interaction anchors the inhibitor in the active site, preventing ATP from binding and effectively shutting down the kinase's catalytic activity. Most inhibitors from this scaffold are classified as Type I inhibitors , binding to the active "DFG-in" conformation of the kinase.[7]

Competitive Inhibition at the ATP Site cluster_ATP cluster_Inhibitor ATP ATP Adenine Kinase Kinase Active Site Hinge Region Phosphate Pocket Ribose Pocket ATP->Kinase:f0 H-Bonds Inhibitor Pyrazolo[3,4-d]pyrimidine Core Hinge-Binding Motif Inhibitor->Kinase:f0 H-Bonds (Mimicry) A Synthesis of Analog Library (Protocol 1) B Biochemical Kinase Assay (Protocol 2) A->B C Determine IC₅₀ Values B->C D Cellular Proliferation Assay C->D F SAR Analysis & Iteration C->F E Determine GI₅₀ / EC₅₀ Values D->E E->F F->A Design Next Generation G Lead Optimization (ADME/Tox, In Vivo) F->G

Sources

Methodological & Application

Application Note: Selective Nucleophilic Aromatic Substitution of 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Regiocontrolled Functionalization for Drug Discovery

Abstract The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines and its role in the development of potent kinase inhibitors.[1][2][3] The 3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine derivative is a versatile building block, offering two distinct sites for nucleophilic aromatic substitution (SNAr). However, achieving regioselective functionalization at either the C3 or C6 position is a significant challenge that dictates the ultimate structure and biological activity of the final compounds. This guide provides a comprehensive overview of the principles governing this selectivity and delivers detailed, field-proven protocols for the controlled synthesis of monosubstituted and disubstituted pyrazolo[3,4-d]pyrimidine derivatives.

Introduction: The Strategic Value of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, enabling it to effectively compete for the ATP-binding sites of various enzymes, particularly protein kinases.[3] This has led to its extensive use in the design of inhibitors for targets implicated in oncology, inflammation, and other therapeutic areas.[4] The synthetic utility of the 3,6-dichloro precursor lies in the reactivity of its chlorine atoms, which act as excellent leaving groups in SNAr reactions.[1] The ability to selectively introduce different functional groups at the C3 and C6 positions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates. This document serves as a practical guide for researchers to navigate the nuanced reactivity of this scaffold and achieve desired synthetic outcomes with high fidelity.

Principles of Regioselectivity in SNAr Reactions

The selective substitution of one chlorine atom over the other is not arbitrary; it is governed by a combination of electronic, steric, and thermodynamic factors. Understanding these principles is paramount to designing successful synthetic strategies.

The Electronic Landscape

The pyrazolo[3,4-d]pyrimidine ring system is inherently electron-deficient, a prerequisite for facilitating SNAr reactions. The two nitrogen atoms in the pyrimidine ring and the fused pyrazole ring withdraw electron density, activating the chlorine-bearing carbons towards nucleophilic attack. Generally, the C6 position is considered more electrophilic and thus more reactive towards nucleophiles than the C3 position. This is analogous to the widely studied 4,6-dichloropyrimidine systems where the C4 position is typically more reactive than the C2 position.[1][5] The greater reactivity at C6 can be attributed to the superior ability of the adjacent pyrimidine nitrogen (N5) and the distal pyrazole nitrogen (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.

cluster_0 Electronic Activation Start This compound C6_Attack Nucleophilic Attack at C6 (More Electrophilic) Start->C6_Attack Lower Ea C3_Attack Nucleophilic Attack at C3 (Less Electrophilic) Start->C3_Attack Higher Ea Meisenheimer_C6 Formation of Meisenheimer Intermediate at C6 (More Stabilized) C6_Attack->Meisenheimer_C6 Meisenheimer_C3 Formation of Meisenheimer Intermediate at C3 (Less Stabilized) C3_Attack->Meisenheimer_C3 Product_C6 6-Substituted Product (Kinetic Product) Meisenheimer_C6->Product_C6 Faster Elimination Product_C3 3-Substituted Product Meisenheimer_C3->Product_C3 Slower Elimination

Caption: Electronic factors favoring kinetic substitution at the C6 position.

The Role of the Nucleophile

The nature of the incoming nucleophile is a critical determinant of regioselectivity.

  • Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., primary amines, alkoxides) tend to react faster and often favor the most electrophilic site (C6), leading to the kinetically controlled product, especially at lower temperatures.

  • Steric Hindrance: Bulky nucleophiles (e.g., secondary amines with large substituents, tertiary amines) may face steric hindrance at one position, forcing them to react at the more accessible site. While the difference in steric environment between C3 and C6 is modest, it can be exploited with appropriately designed nucleophiles.

Influence of Reaction Conditions
  • Temperature: This is the most powerful tool for controlling selectivity.

    • Low Temperatures (-20°C to RT): Favor the formation of the kinetic product. The nucleophile will preferentially attack the most electronically activated site (C6) because this pathway has a lower activation energy.

    • High Temperatures (Reflux): Favor the formation of the thermodynamic product. At elevated temperatures, the initial kinetic product might be in equilibrium with the starting materials, allowing for the slower formation of the more stable thermodynamic product. This can also drive the reaction to completion for less reactive nucleophiles and enable disubstitution.

  • Solvent and Base: The choice of solvent can influence nucleophile reactivity and the stability of intermediates. Aprotic polar solvents like DMF, DMAc, or THF are common. The base (e.g., K₂CO₃, DIPEA, TEA) is crucial for scavenging the HCl byproduct but can also influence the nucleophilicity of the reactant.[6]

Protocols for Selective Substitution

Synthesis of this compound (3)

The starting material is typically prepared by chlorination of the corresponding diol precursor, which can be synthesized from 5-amino-1H-pyrazole-4-carboxamide.[7]

Workflow Diagram

Precursor 1H-Pyrazolo[3,4-d]pyrimidine- 3,6-diol (2) Chlorination Chlorination Precursor->Chlorination POCl3, 110°C, 4h Product 3,6-Dichloro-1H-pyrazolo[3,4-d]- pyrimidine (3) Chlorination->Product

Caption: Synthesis of the dichloro starting material.

Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1H-pyrazolo[3,4-d]pyrimidine-3,6-diol (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (10-15 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving step.

  • Isolation: The product will precipitate as a solid. Isolate the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the solid under vacuum to yield the target compound 3 . The product is often of sufficient purity for subsequent steps, but can be recrystallized if necessary.

Protocol for Selective Monosubstitution at C6 (Kinetic Control)

This protocol leverages lower temperatures to favor substitution at the more reactive C6 position. It is particularly effective for amine nucleophiles.

Protocol:

  • Setup: Dissolve this compound (3 ) (1.0 eq) in a suitable aprotic solvent (e.g., THF, 2-propanol) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Nucleophile Addition: In a separate flask, dissolve the amine nucleophile (1.0-1.1 eq) and a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq) in the same solvent.

  • Reaction: Add the nucleophile solution dropwise to the cooled solution of the dichloro-scaffold over 30 minutes.

  • Monitoring: Stir the reaction at 0°C to room temperature for 2-6 hours. Monitor the reaction closely by TLC. The goal is to maximize the formation of the monosubstituted product while minimizing the disubstituted byproduct.

  • Workup: Once the starting material is consumed, quench the reaction with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to isolate the 3-chloro-6-substituted-1H-pyrazolo[3,4-d]pyrimidine.

Protocol for Disubstitution

This protocol uses an excess of the nucleophile and elevated temperatures to replace both chlorine atoms.

Protocol:

  • Setup: Dissolve this compound (3 ) (1.0 eq) in a suitable solvent (e.g., ethanol, DMF).

  • Reagent Addition: Add the nucleophile (2.5-3.0 eq) and a base (e.g., K₂CO₃, TEA) (3.0-4.0 eq).

  • Reaction: Heat the mixture to reflux for 8-24 hours, or until TLC analysis shows complete consumption of the starting material and monosubstituted intermediates.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Isolation: Add water to the residue to precipitate the crude product. Isolate the solid by vacuum filtration.

  • Purification: Wash the solid with water and dry under vacuum. The product can be further purified by recrystallization or column chromatography.

Summary of Conditions and Expected Outcomes

The choice of nucleophile and conditions directly dictates the product distribution. The following table summarizes general strategies.

Target ProductNucleophileStoichiometry (Nuc:Scaffold)TemperatureKey Insight
C6-Monosubstitution Primary/Secondary Amine1.0 - 1.1 eq0°C to RTKinetic Control: Targets the most electrophilic C6 position. Use of stoichiometric nucleophile is critical to prevent disubstitution.
C6-Monosubstitution Thiol1.0 - 1.1 eqRTThiols are often highly nucleophilic and react readily at the C6 position under mild conditions.
Disubstitution Any Nucleophile> 2.2 eqRefluxThermodynamic Control/Forcing: Excess nucleophile and heat drive the reaction to completion, substituting both positions.
Sequential, Different Nuc-1, then Nuc-21) 1.0 eq Nuc-12) 1.1 eq Nuc-21) 0°C to RT2) RT to RefluxFirst, install Nuc-1 at C6 under kinetic conditions. Isolate the product, then react with Nuc-2 under more forcing conditions to substitute C3.

Troubleshooting and Key Insights

  • Low Yield of Monosubstituted Product: The primary cause is often the formation of the disubstituted byproduct. Solution: Lower the reaction temperature, add the nucleophile more slowly, and use only a slight excess (1.05 eq) of the nucleophile.

  • No Reaction or Sluggish Reaction: The nucleophile may not be sufficiently reactive. Solution: Increase the temperature incrementally. For very weak nucleophiles, consider palladium-catalyzed cross-coupling reactions as an alternative to SNAr.[6]

  • Confirmation of Regiochemistry: Unambiguous characterization is essential. 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE), are invaluable for confirming the position of substitution by observing correlations between the new substituent and the protons of the pyrazolopyrimidine core.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.Vertex AI Search Grounding Service.
  • This compound - Benchchem.Benchchem.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.WuXi AppTec.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.Journal of Organic Chemistry via PubMed.
  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.MDPI.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.Clausius Scientific Press.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.Organic Letters.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Publishing.

  • Thio-substituted Derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol As Antiproliferative Agents.

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Protocol for C6-amination of 3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Regioselective C6-Amination of 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

Part 1: Strategic Overview

The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in kinase inhibitor discovery, forming the core of approved drugs like Ibrutinib (BTK inhibitor). While the 4,6-dichloro isomer is the most common starting material, the This compound variant offers a unique substitution pattern. It allows for orthogonal functionalization: the C6-position (pyrimidine ring) is susceptible to Nucleophilic Aromatic Substitution (SNAr), while the C3-position (pyrazole ring) remains available for subsequent transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura).

This protocol details the regioselective C6-amination of this compound. The method exploits the immense electronic disparity between the electron-deficient pyrimidine ring and the electron-rich pyrazole ring, ensuring exclusive amination at C6 without disturbing the C3-chloride.

Part 2: Mechanistic Logic & Regioselectivity

To ensure experimental success, one must understand the electronic bias of the substrate.

  • C6-Position (The Electrophile): Located on the pyrimidine ring, this carbon is flanked by nitrogen atoms (N5 and N7). The electronegativity of these nitrogens pulls electron density away from C6, making it highly electrophilic and the exclusive site for SNAr attack.

  • C3-Position (The Bystander): Located on the pyrazole ring, C3 is electron-rich and stabilized by the adjacent N2 lone pair. It is inert to standard nucleophilic attack, acting essentially as a protected handle for later stages.

  • N1-Proton (The Variable): The free NH at position 1 is acidic (pKa ~12). In the presence of strong bases, it deprotonates to form an anion. This anion donates electron density into the ring system, deactivating the C6 position towards nucleophiles. Therefore, this protocol utilizes non-ionizing conditions or mild bases to maintain reactivity.

Visualizing the Reactivity Landscape

ReactivityMap Substrate This compound C6 C6 Position (Pyrimidine Ring) Highly Electrophilic Substrate->C6 Primary S_NAr Site C3 C3 Position (Pyrazole Ring) Nucleophilically Inert Substrate->C3 Requires Pd-Catalysis N1 N1 Position (Acidic Proton) Potential Deactivation Substrate->N1 Avoid Deprotonation Product 6-Amino-3-chloro-Product C6->Product Amine Nucleophile (Heat/Solvent)

Figure 1: Reactivity map highlighting the electronic bias favoring C6-substitution.

Part 3: Detailed Experimental Protocol

This protocol is optimized for secondary amines (e.g., morpholine, piperidine) and primary anilines.

Materials & Reagents
ComponentRoleSpecifications
Substrate Starting MaterialThis compound (>97% purity)
Amine Nucleophile1.1 – 1.5 equivalents (Liquid amines can act as co-solvent)
DIPEA Base (Auxiliary)N,N-Diisopropylethylamine (Hunig's Base). Scavenges HCl.
n-Butanol SolventHigh boiling point (117°C) allows thermal activation. Proticity aids leaving group departure.
IPA Alternative SolventIsopropyl Alcohol. Easier to remove but lower boiling point (82°C).
Step-by-Step Methodology

1. Preparation of Reaction Mixture:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in n-Butanol (concentration 0.2 M).

  • Note: If solubility is poor at room temperature, gentle warming is acceptable. The compound does not need to be fully dissolved initially; it will dissolve as the reaction progresses.

2. Addition of Nucleophile:

  • Add DIPEA (2.0 equiv) to the mixture.

  • Add the Target Amine (1.2 equiv) dropwise.

  • Critical Control Point: If using a volatile amine, use a sealed pressure vial instead of a reflux condenser to prevent loss of stoichiometry.

3. Thermal Activation:

  • Heat the reaction mixture to 100°C (oil bath temperature).

  • Monitor reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS.

  • Timecourse: Reaction is typically complete within 4–12 hours. The spot for the starting material (higher Rf) should disappear, replaced by a more polar fluorescent spot (product).

4. Workup (Precipitation Method - Preferred):

  • Cool the reaction mixture to room temperature.

  • The product often precipitates directly from n-Butanol upon cooling.

  • If no precipitate forms, concentrate the solvent to ~20% volume under reduced pressure, then add cold water (5x volume).

  • Stir for 30 minutes to granulate the solid.

5. Isolation:

  • Filter the solid using a sintered glass funnel.

  • Wash the cake sequentially with:

    • Water (to remove salts/DIPEA-HCl).

    • Cold Isopropanol (to remove unreacted organic impurities).

    • Hexanes (to aid drying).

  • Dry under high vacuum at 45°C for 12 hours.

Part 4: Optimization & Troubleshooting

Decision Tree for Reaction Conditions

Workflow Start Start: 3,6-Dichloro Substrate Solubility Is Substrate Soluble in Alcohol? Start->Solubility AmineType Amine Nucleophilicity? Solubility->AmineType Yes MethodB Method B: THF/DMF, NaH (For weak nucleophiles) Solubility->MethodB No (Use Polar Aprotic) MethodA Method A: n-BuOH, 100°C (Standard) AmineType->MethodA Primary/Secondary Aliphatic AmineType->MethodB Weak (Amides/Sulfonamides) MethodC Method C: Microwave, EtOH (For sterically hindered amines) AmineType->MethodC Hindered/Aniline

Figure 2: Decision matrix for selecting the optimal reaction conditions based on solubility and nucleophile type.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (SM remains) N1-DeprotonationIf using excess amine as base, the N1-anion may be deactivating the ring. Switch to stoichiometric amine + mild acid catalyst (e.g., 0.1 eq AcOH) to keep N1 protonated.
Reaction Stalls at 50% Product InhibitionThe product HCl salt may be precipitating and coating the SM. Add DIPEA to solubilize the HCl or switch to a homogeneous solvent system (DMF).
Bis-amination (C3 & C6) Extreme ConditionsHighly unlikely with thermal SNAr. C3 substitution requires Pd-catalysis. If observed, check SM purity (ensure it is not 4,6-dichloro).
Poor Solubility AggregationUse DMF or DMAc as solvent at 80°C. Water workup will be required to crash out the product.

Part 5: Analytical Validation

To confirm the regioselectivity (C6 vs C3), compare the NMR signatures.

  • 1H NMR (DMSO-d6):

    • Starting Material: No aromatic protons on the pyrimidine ring (C4 and C6 are blocked). A distinct singlet for the pyrazole proton (N1-H) is usually broad (>13 ppm).

    • Product (C6-Amino):

      • The C3-Cl remains intact (no proton signal).

      • The C4 position (if it was a proton in the SM) would show a singlet. Wait: In this compound, position 4 is a CH.

      • Crucial Check: The proton at C4 appears as a sharp singlet around 8.0 – 8.5 ppm . If amination occurred at C4 (impossible in this specific isomer, but possible if using 4,6-dichloro), this signal would disappear. Since we are aminating C6, the C4-H singlet must remain .

      • New signals corresponding to the amine alkyl groups will appear.

References

  • BenchChem. this compound: Structure and Reactivity. Retrieved from

  • WuXi AppTec. Regioselectivity in SNAr reactions of Dichloropyrimidines: QM Analysis. (Explains the electronic preference for C4/C6 over C2/C5). Retrieved from

  • National Institutes of Health (NIH). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives. (General protocols for pyrazolo-pyrimidine functionalization). Retrieved from

  • PubChem. 1H-Pyrazolo[3,4-d]pyrimidine Compound Summary. Retrieved from

Application Note: Suzuki-Miyaura Coupling of C3-Chloropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions specifically for C3-chlorine pyrazolo[1,5-a]pyrimidines . While C3-bromo and C3-iodo substrates are more common due to facile halogenation, the C3-chloro variant is increasingly relevant in late-stage functionalization and cost-sensitive scale-up.

However, the C3-Cl bond is significantly more inert than its bromide/iodide counterparts, requiring specialized catalytic systems to facilitate the rate-limiting oxidative addition step.

Executive Summary & Mechanistic Challenge

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., inhibitors of CK2, PI3K, and B-Raf). The C3 position is electronically unique: it is part of the electron-rich pyrazole ring, yet inductively withdrawn by the adjacent pyrimidine nitrogen.

The Challenge: C3-Cl Inertness
  • Bond Dissociation Energy (BDE): The C-Cl bond (~96 kcal/mol) is stronger than C-Br (~68 kcal/mol), making oxidative addition the rate-limiting step.

  • Catalyst Poisoning: The N1 and N4 nitrogens of the pyrazolopyrimidine core can coordinate to the Palladium center, displacing phosphine ligands and forming inactive "Pd-sink" complexes.

  • Competitive Pathways: In substrates containing functional groups at C7 (often a leaving group like Cl or a nucleophile like morpholine), regioselectivity becomes critical.

The Solution: Utilization of Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These bulky, electron-rich ligands (e.g., XPhos, SPhos) promote oxidative addition into the aryl chloride bond and prevent catalyst deactivation by sterically inhibiting N-coordination.

Critical Reaction Parameters (Optimization Matrix)

The following matrix synthesizes high-success conditions based on modern heteroaryl chloride coupling methodologies.

ParameterCondition A: The "Workhorse" Condition B: Sterically Demanding Condition C: Green/Scale-Up
Target Substrate General C3-Cl couplingOrtho-substituted Boronic AcidsHigh-throughput / Cost-sensitive
Pre-Catalyst XPhos Pd G4 (or G3)Pd(OAc)₂ + SPhos Pd(dppf)Cl₂·DCM
Ligand Loading Included in precatalyst1:2 (Pd:Ligand) ratioN/A (Bidentate ligand)
Base K₃PO₄ (2.0 - 3.0 equiv)K₂CO₃ or Cs₂CO₃Na₂CO₃ (aqueous)
Solvent System 1,4-Dioxane / H₂O (4:1)n-Butanol or TolueneDME / H₂O / EtOH
Temperature 80–100 °C100–110 °C120 °C (Microwave)
Reaction Time 2–6 hours12–24 hours30–60 mins
Key Advantage High turnover; air-stable precatalyst.Excellent for hindered couplings.[1]Cheaper; easier purification.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle using a Buchwald Precatalyst (e.g., XPhos Pd G4), highlighting the critical activation of the C3-Cl bond.

SuzukiMechanism cluster_ligand Ligand Role (XPhos/SPhos) PreCat Precatalyst Activation (XPhos Pd G4 -> L-Pd(0)) OxAdd Oxidative Addition (Rate Limiting for C-Cl) PreCat->OxAdd Active L-Pd(0) TransMet Transmetallation (Boronate + Base) OxAdd->TransMet L-Pd(II)-Cl-Ar RedElim Reductive Elimination (Product Release) TransMet->RedElim L-Pd(II)-Ar-Ar' RedElim->PreCat Regeneration of L-Pd(0) Product C3-Aryl Product RedElim->Product Substrate C3-Cl Pyrazolopyrimidine Substrate->OxAdd Insertion into C-Cl Boronic R-B(OH)2 + Base Boronic->TransMet Activation Role1 1. Electron-rich: Facilitates Ox. Addition Role2 2. Bulky: Prevents N-coordination

Caption: Catalytic cycle emphasizing the activation of the inert C3-Cl bond by bulky, electron-rich L-Pd(0) species.

Detailed Protocol: XPhos Pd G4 Method

This protocol uses XPhos Pd G4 , a fourth-generation Buchwald precatalyst that generates the active monoligated Pd(0) species at low temperatures, ensuring efficient oxidative addition into the C3-Cl bond without requiring excess ligand.

Materials
  • Substrate: 3-Chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2 – 5 mol%) [CAS: 1599466-81-5]

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.0 equiv)

  • Solvent: 1,4-Dioxane (HPLC grade, degassed) and Deionized Water.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Equip a reaction vial (microwave vial or Schlenk tube) with a magnetic stir bar.

    • Add the C3-chloro substrate (1.0 equiv), Boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Critical Step: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic boronic acids), increase loading to 1.5 equiv.

  • Catalyst Addition:

    • Add XPhos Pd G4 (2–5 mol%).

    • Note: Weighing this air-stable solid on the bench is acceptable, but subsequent steps should be purged.

  • Solvent Addition & Degassing:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen or Argon (3 cycles).

    • Add 1,4-Dioxane and Water (4:1 ratio) via syringe. Concentration should be 0.1 M to 0.2 M with respect to the substrate.

    • Sparging: Bubble Nitrogen through the solution for 5–10 minutes to remove dissolved oxygen (crucial for preventing homocoupling).

  • Reaction:

    • Heat the block/bath to 80–100 °C .

    • Stir vigorously (≥800 RPM) to ensure mixing of the biphasic system.

    • Monitor by LC-MS at 1 hour and 3 hours.

    • Endpoint: Look for consumption of the chloride (M) and appearance of product (M + Ar - Cl).

  • Work-up:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Filter through a pad of Celite® to remove Palladium black.

    • Separate phases; extract aqueous layer 2x with EtOAc.

    • Dry organics over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash column chromatography.

    • Tip: Pyrazolopyrimidines are polar. Use a gradient of DCM:MeOH (0-10%) or Hexane:EtOAc (0-100%).

Troubleshooting & Self-Validation

Use this table to diagnose failure modes.

Observation (LC-MS)DiagnosisCorrective Action
No Reaction (SM remains) Oxidative Addition failure.Switch to Pd(OAc)₂ + SPhos (1:2) or increase Temp to 110°C. Ensure solvent is degassed.
Deboronation (Ar-H) Hydrolysis of boronic acid.Use anhydrous conditions : Dioxane (dry) + Cs₂CO₃. Switch to Boronic Ester (Pinacol).
Dehalogenation (SM -> Ar-H) Hydride source present.Reduce temperature. Avoid alcohols (use Dioxane/Toluene). Check solvent purity.
Homocoupling (Ar-Ar) Oxygen leak.Improve degassing (sparging). Ensure inert atmosphere during heating.
Spot-to-spot conversion low Catalyst poisoning by N-atoms.Increase catalyst loading to 5-10 mol%. Use tBuXPhos (more bulky).

References

  • General Heteroaryl Chloride Coupling: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Journal of the American Chemical Society , 129(11), 3358-3366. Link

  • Pyrazolopyrimidine Scaffold Synthesis: Loidreau, Y., et al. (2012). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances , 2, 925-929. Link

  • XPhos Pd G4 Utility: Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science , 4, 916-920. Link

  • C3-Functionalization Context: Enguehard-Gueiffier, C., et al. (2006). Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines. Heterocycles , 67(1), 423-467. Link

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone in medicinal chemistry, primarily because it is a structural bioisostere of naturally occurring purines like adenine.[1][2] This structural mimicry allows its derivatives to effectively interact with the ATP-binding sites of various protein kinases, which are critical enzymes often dysregulated in diseases like cancer.[1][2][3] Consequently, this "privileged scaffold" has been integral to the development of numerous potent and selective kinase inhibitors and other therapeutic agents.[1][3][4][5][6]

The 3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine derivative is a particularly valuable intermediate. The two chlorine atoms serve as versatile leaving groups, enabling subsequent nucleophilic substitution reactions at the C3 and C6 positions. This allows for the divergent synthesis of large libraries of trisubstituted pyrazolopyrimidine analogs, which is a highly efficient strategy for exploring structure-activity relationships (SAR) in drug discovery programs.[7][8]

Conventional synthetic methods for preparing this core often require harsh conditions and long reaction times. Microwave-assisted organic synthesis offers a transformative alternative, providing rapid, uniform heating that dramatically reduces reaction times, often improves yields, and leads to cleaner product profiles.[9][10][11] This guide provides a detailed, field-proven protocol for the efficient microwave-assisted synthesis of this key building block.

Overall Synthetic Strategy

The synthesis is a robust three-step process commencing from commercially available starting materials. The key transformations involve the initial construction of the pyrazole ring, subsequent cyclization to form the fused pyrimidine system, and a final microwave-promoted dichlorination.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Cyclization cluster_2 Step 3: Microwave Dichlorination A Ethoxymethylene malononitrile C 3-Amino-1H-pyrazole- 4-carbonitrile A->C Ethanol, Heat B Hydrazine Hydrate B->C E 1H-Pyrazolo[3,4-d]pyrimidine- 3,6-diol C->E Heat D Formamide D->E G 3,6-Dichloro-1H-pyrazolo [3,4-d]pyrimidine E->G Microwave (µW), Heat F Phosphorus Oxychloride (POCl₃) + DIPEA F->G

Caption: High-level workflow for the three-step synthesis.

Mechanistic Insights: The Chemistry Behind the Chlorination

The critical step in this synthesis is the conversion of the stable, tautomerically favored di-lactam (diol) intermediate into the reactive dichloro product. This transformation is efficiently achieved using phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent.[12]

The reaction proceeds via the activation of the carbonyl oxygen atoms of the diol by POCl₃. The addition of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, is crucial.[13] The base serves two primary functions:

  • Acid Scavenger: It neutralizes the HCl gas that is generated as a byproduct during the reaction. This prevents potential acid-catalyzed side reactions or degradation of the desired product.

  • Reaction Promotion: By reacting with POCl₃, it can form more reactive phosphonium intermediates, facilitating the chlorination process under milder conditions than POCl₃ alone.[13][14]

Microwave irradiation accelerates this process by efficiently overcoming the activation energy barrier, ensuring a rapid and complete conversion to the dichloro product.

Caption: Simplified mechanism of POCl₃-mediated dichlorination.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile (Intermediate C)

This initial step builds the core pyrazole ring system.[15][16]

Reagents & MaterialsAmountM.W.Moles
2-(Ethoxymethylene)malononitrile10.0 g122.120.082 mol
Hydrazine hydrate (~64%)7.0 mL50.06~0.14 mol
Ethanol50 mL--

Procedure:

  • Suspend 2-(ethoxymethylene)malononitrile in 50 mL of ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Slowly add the hydrazine hydrate dropwise to the stirring suspension at room temperature. An exothermic reaction will be observed.

  • After the addition is complete, heat the mixture to reflux for 30-45 minutes. A white precipitate will form.

  • Cool the reaction mixture in an ice bath for 30 minutes to ensure complete crystallization.

  • Collect the white solid by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum. The product is typically of sufficient purity (Assay: >99.0%, M.p.: 172-176 °C) for the next step without further purification.[15]

  • Expected Yield: 85-90%.

Protocol 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-3,6-diol (Intermediate E)

This step involves the cyclization of the aminopyrazole with formamide to create the fused bicyclic system.[9][17]

Reagents & MaterialsAmountM.W.Moles
3-Amino-1H-pyrazole-4-carbonitrile8.0 g108.100.074 mol
Formamide80 mL45.04-

Procedure:

  • Combine 3-amino-1H-pyrazole-4-carbonitrile and formamide in a 250 mL round-bottom flask.

  • Heat the mixture in an oil bath at 180-190 °C for 6-8 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which will cause a solid to precipitate.

  • Add 100 mL of water to the flask and stir for 30 minutes.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of ethanol.

  • Dry the solid in a vacuum oven at 80 °C.

  • Expected Yield: 75-85%.

Protocol 3: Microwave-Assisted Synthesis of this compound (Final Product G)

This is the key microwave-enhanced dichlorination step.

!!! SAFETY WARNING !!! Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Reagents & MaterialsAmountM.W.Moles
1H-Pyrazolo[3,4-d]pyrimidine-3,6-diol5.0 g152.110.033 mol
Phosphorus oxychloride (POCl₃)50 mL153.330.54 mol
N,N-Diisopropylethylamine (DIPEA)17.2 mL129.240.099 mol

Equipment:

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 100 mL microwave process vial with a snap-on cap and stir bar

Procedure:

  • Place 1H-pyrazolo[3,4-d]pyrimidine-3,6-diol into the 100 mL microwave vial.

  • In a fume hood , carefully add the phosphorus oxychloride (POCl₃) to the vial.

  • Slowly add the N,N-diisopropylethylamine (DIPEA) dropwise to the stirring suspension.

  • Securely cap the vessel.

  • Place the vessel in the microwave reactor cavity and program the following conditions:

    • Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Power: 200 W (or dynamic power control)

    • Stirring: High

  • After the reaction is complete, allow the vessel to cool to below 50 °C before carefully opening it in the fume hood.

  • Work-up:

    • Very slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This is a highly exothermic and hazardous step due to the quenching of excess POCl₃.

    • A precipitate will form. Continue stirring until all the ice has melted.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to afford the final product as a white to off-white solid.

  • Expected Yield: 65-75%.

Summary of Results and Characterization

The microwave-assisted protocol provides a significant improvement over conventional heating methods, reducing the reaction time for the chlorination step from several hours to just 20 minutes.

StepProductMethodTimeTemp (°C)Typical Yield
13-Amino-1H-pyrazole-4-carbonitrileConventional45 minReflux85-90%
21H-Pyrazolo[3,4-d]pyrimidine-3,6-diolConventional6-8 hrs190 °C75-85%
3This compoundMicrowave 20 min 140 °C 65-75%

Typical Characterization Data for this compound:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (DMSO-d₆): δ ~8.50 (s, 1H, C5-H), ~14.50 (br s, 1H, N1-H).

  • ¹³C NMR (DMSO-d₆): δ ~155.1, 152.9, 149.8, 131.6, 115.3.

  • MS (ESI): Calculated for C₅H₂Cl₂N₄ [M-H]⁻: 186.97; Found: 187.0.

Conclusion

This application note details a highly efficient and rapid microwave-assisted method for synthesizing the versatile drug discovery intermediate, this compound. By leveraging the benefits of microwave energy, the final, critical chlorination step is completed in a fraction of the time required by conventional methods, with good yields and a manageable work-up procedure. This protocol provides researchers, scientists, and drug development professionals with a reliable and scalable route to access this important scaffold for the development of novel therapeutics.

References

  • Der Pharma Chemica. (n.d.). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Available at: [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link]

  • s d fine-chem limited. (n.d.). 3-AMINO-4-CYANO PYRAZOLE (FOR SYNTHESIS)AndAnd(-20°C). Available at: [Link]

  • Dolzhenko, A. V., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(15), 9225-9233. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of formation of pyrazolopyrimidine derivative 6. Available at: [Link]

  • Bai, G., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 755877. Available at: [Link]

  • Ameta, K. L., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34695-34725. Available at: [Link]

  • Oriental Journal of Chemistry. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Available at: [Link]

  • Liu, J., & Wang, X. (2011). Microwave-assisted, divergent solution-phase synthesis of 1,3,6-trisubstituted pyrazolo[3,4-d]pyrimidines. ACS Combinatorial Science, 13(4), 414-420. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2285-2298. Available at: [Link]

  • Dolzhenko, A. V., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(10), e2200213. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-88. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2285-2298. Available at: [Link]

  • Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19692. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Available at: [Link]

  • Belskaya, N. P., et al. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2018(2), M988. Available at: [Link]

  • Chemistry Stack Exchange. (2024). (Di)chlorination of phosphonic acid ester. Available at: [Link]

  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Available at: [Link]

  • Indian Chemical Society. (n.d.). POCl-PCl mixture: A robust chlorinating agent. Available at: [Link]

  • Timoshkin, A. Y., et al. (2002). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Inorganic Chemistry, 41(20), 5083-5090. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of 3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is a critical heterocyclic building block in medicinal chemistry, serving as a key intermediate for a wide range of kinase inhibitors and other therapeutic agents.[1][2] Its rigid, planar structure and substitution pattern, however, frequently lead to significant solubility challenges in common organic solvents. This low solubility can hinder reaction kinetics, complicate purification, and lead to inconsistent results in screening assays.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and frequently asked questions (FAQs) to systematically address and overcome the solubility issues associated with this important intermediate.

Understanding the Root Cause: Why is This Intermediate Poorly Soluble?

The solubility behavior of this compound is governed by its distinct physicochemical properties. The planar, aromatic ring system allows for strong intermolecular π-π stacking in the solid state. Additionally, the presence of a proton on the pyrazole nitrogen (an H-bond donor) and multiple nitrogen atoms in the rings (H-bond acceptors) facilitates the formation of a stable, and often difficult-to-disrupt, crystal lattice structure.[4] Overcoming this lattice energy is the primary barrier to dissolution.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common solubility challenges encountered during experimental work.

Q1: My this compound intermediate won't dissolve in standard non-polar solvents like hexanes or even moderately polar solvents like ethyl acetate or dichloromethane (DCM). What should I try next?

A1: This is a very common observation. Due to its polar heterocycle core, the compound has limited solubility in non-polar solvents. You should immediately move to more polar, aprotic solvents.

  • Primary Recommendation: Attempt to dissolve the compound in solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents are highly polar and are effective at solvating the pyrazolopyrimidine core.

  • Causality: These solvents have high dielectric constants and are excellent hydrogen bond acceptors, which allows them to effectively interact with and disrupt the intermolecular forces holding the crystal lattice together.

Q2: I achieved dissolution in DMF, but my compound precipitates when I add other reactants or during the course of the reaction. How can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when the overall solvent environment becomes less favorable for the solute. This can happen upon addition of a less polar co-reactant or as the reaction consumes the starting material.

  • Troubleshooting Steps:

    • Use a Co-Solvent System: Instead of relying solely on DMF or DMSO, start with a co-solvent system. A mixture of DMF with a solvent like Tetrahydrofuran (THF) or 1,4-Dioxane can maintain solubility while moderating the extreme polarity of pure DMF.[5][6] The goal is to find a balance that keeps all reaction components in the solution phase.

    • Increase Reaction Temperature: Gently warming the reaction mixture can significantly increase the solubility limit. However, this must be balanced with the thermal stability of your reactants and the desired reaction pathway. Always run a small-scale test to check for degradation.[7]

    • Slow Addition: Add less soluble reactants slowly to the solution of the pyrazolopyrimidine intermediate. This gradual change in the solvent environment can prevent the rapid precipitation known as "solvent shock."[8]

Q3: Can I use heat to dissolve the intermediate without causing degradation?

A3: Yes, controlled heating is a standard technique. The key is to be methodical.

  • Recommended Protocol: Start by attempting dissolution at room temperature. If unsuccessful, gradually increase the temperature in 5-10°C increments, holding for several minutes at each step while stirring. Monitor the solution visually for dissolution and the reaction by TLC or LC-MS for any signs of decomposition (e.g., new spots/peaks). For many reactions involving this core, temperatures between 40°C and 80°C are effective.

Q4: I'm observing precipitation during aqueous workup. How do I manage this?

A4: Precipitation during aqueous workup is expected, as pyrazolo[3,4-d]pyrimidine derivatives are known to have very poor aqueous solubility.[9][10] This can actually be advantageous for purification if the product is a solid. If you need to keep it in solution for extraction:

  • Solution: Use a larger volume of a more polar extraction solvent, such as a 9:1 mixture of DCM:Isopropanol or ethyl acetate with 10-20% THF. The added polar co-solvent helps to keep the compound in the organic phase.

Q5: I have a particularly stubborn batch that won't dissolve even in hot DMF. Are there any other methods?

A5: For highly crystalline or potentially polymorphic batches, physical methods can be employed to aid dissolution.

  • Primary Recommendation: Use a bath sonicator. Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[11] This process generates localized high-energy shockwaves that break apart the solid particles, dramatically increasing the surface area available for the solvent to act upon.[12][13] This is a mechanical aid to dissolution and is highly effective. See Protocol 3 for a detailed methodology.

Data Presentation & Summary Tables

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent CategorySolvent ExampleRoom Temperature (20-25°C)Elevated Temperature (50-70°C)Senior Scientist Notes
Non-Polar Hexanes, TolueneInsolubleInsolubleNot recommended for dissolution.
Moderately Polar Dichloromethane (DCM), Ethyl Acetate (EtOAc)Very Sparingly Soluble to InsolubleSparingly SolubleOften insufficient for reaction concentrations. May be used for chromatography.
Polar Aprotic Tetrahydrofuran (THF), 1,4-DioxaneSparingly SolubleSolubleGood as co-solvents.
Highly Polar Aprotic DMF, DMSO, NMPSolubleHighly SolublePrimary recommended solvents for achieving high concentrations.
Polar Protic Methanol, EthanolVery Sparingly SolubleSparingly SolubleCan act as nucleophiles; use with caution depending on the reaction.
Aqueous Water, PBS BufferInsolubleInsolubleExpected to precipitate. Poor aqueous solubility is a known characteristic of this class of compounds.[3][14]

Table 2: Recommended Co-Solvent Systems for Reactions

Primary SolventCo-SolventTypical Ratio (v/v)Use Case & Rationale
DMF or NMPTHF1:1 to 3:1General Purpose: Maintains solubility while reducing the boiling point and viscosity of pure DMF/NMP, simplifying workup.
DMSO1,4-Dioxane2:1 to 4:1Higher Temperatures: Dioxane is stable at higher temperatures and can help solvate less polar reaction components.
DMFAcetonitrile (ACN)1:1SNAr Reactions: Provides a good balance of solubility and reactivity for nucleophilic aromatic substitution.
Visualizations: Workflows & Mechanisms

Troubleshooting_Workflow start Start: Intermediate Fails to Dissolve in Initial Solvent (e.g., DCM, EtOAc) polar_aprotic Switch to Polar Aprotic Solvent (DMF, DMSO, NMP) start->polar_aprotic Initial Step gentle_heat Apply Gentle Heat (40-60°C) with Stirring polar_aprotic->gentle_heat If still insoluble success Success: Compound Dissolved Proceed with Reaction polar_aprotic->success If soluble co_solvent Use a Co-Solvent System (e.g., DMF/THF) gentle_heat->co_solvent If precipitation occurs gentle_heat->success If soluble sonication Apply Sonication (10-30 min) co_solvent->sonication For stubborn batches co_solvent->success If soluble sonication->success If soluble fail Issue Persists: Re-evaluate Material Purity or Consider Derivatization sonication->fail If still insoluble

Caption: A decision-making workflow for troubleshooting solubility issues.

Cosolvency_Mechanism cluster_0 Before Co-Solvent cluster_1 After Co-Solvent Addition Solute Poorly Soluble Solute (Pyrazolopyrimidine) Solvent Primary Solvent (e.g., THF) label_a Poor Interaction (Precipitation) Solute_B Solute CoSolvent Co-Solvent (e.g., DMF) Solute_B->CoSolvent Strong Interaction Solvent_B Primary Solvent CoSolvent->Solvent_B Good Miscibility label_b Bridged Interaction (Solubilization)

Caption: How a co-solvent bridges the polarity gap to enhance solubility.

Experimental Protocols
Protocol 1: Systematic Solvent Screening (Microscale)

This protocol helps you quickly identify a lead solvent or co-solvent system using minimal material.

  • Preparation: Aliquot ~2-5 mg of your this compound intermediate into several small, labeled glass vials (e.g., 1 mL HPLC vials).

  • Solvent Addition: To each vial, add 100 µL of a different test solvent (e.g., DCM, THF, DMF, DMSO).

  • Room Temperature Assessment: Vigorously vortex each vial for 1 minute. Let it stand for 5 minutes and visually inspect for dissolution against a dark background. Record the results as "Insoluble," "Sparingly Soluble," or "Soluble."

  • Elevated Temperature Assessment: For vials where the compound was not fully soluble, place them on a heat block set to 60°C for 10 minutes, vortexing intermittently.

  • Analysis: Identify the solvent that provides complete dissolution at the lowest temperature. This is your lead solvent for scaling up.

Protocol 2: Utilizing a Co-Solvent System for a Reaction

This protocol describes how to set up a reaction to prevent precipitation.

  • Initial Dissolution: In a round-bottom flask equipped with a stir bar, add your this compound intermediate.

  • Add Primary Solvent: Add the primary polar aprotic solvent (e.g., DMF) in a volume sufficient to create a stirrable slurry (e.g., ~50% of the final desired reaction volume).

  • Add Co-Solvent: While stirring, add the secondary solvent (e.g., THF) until the mixture becomes a clear, homogeneous solution. You may need to apply gentle heat (40-50°C) to achieve full dissolution.

  • Reactant Addition: Once the starting material is fully dissolved, slowly add the other reaction components (e.g., a nucleophile or catalyst), ensuring the solution remains clear.

  • Monitoring: Proceed with the reaction, keeping a close eye for any signs of precipitation as the reaction progresses.

Protocol 3: Sonication-Assisted Dissolution

Use this method for exceptionally difficult-to-dissolve batches before proceeding with a reaction.

  • Preparation: Combine the this compound intermediate and the chosen solvent (e.g., DMF/THF mixture) in a flask.

  • Sonication: Place the flask into a bath sonicator, ensuring the water level in the bath is equal to or higher than the solvent level in the flask.

  • Operation: Turn on the sonicator and apply sonication for 15-20 minute intervals.[15]

  • Inspection: After each interval, remove the flask and visually inspect for dissolution. Swirl the contents.

  • Completion: Continue until a clear solution is obtained. Note that the bath may warm up during operation; monitor the temperature to ensure it remains within a safe limit for your compound.

References
  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
  • Envirostar. (2023).
  • BenchChem. This compound.
  • Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids.
  • Musumeci, F., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, published by PMC - NIH.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • LCGC International. (2022). Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses.
  • Connors, K. A., & Ross, D. L. (1986). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.
  • Schenone, S., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports, published by NIH.
  • Wikipedia. Cosolvent.
  • The Bumbling Biochemist. (2022).
  • Request PDF.
  • Clausius Scientific Press. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.
  • Semantic Scholar. A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][11][12][16]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG.

  • MDPI. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
  • PubMed. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery.
  • ScienceDirect. (2023). Co-solvent: Significance and symbolism.
  • BenchChem.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • Expert Opinion on Drug Delivery. (2017). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • MDPI. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • ResearchGate. ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity.
  • BenchChem.
  • American Chemical Society. (2023). Lesson 5.
  • BenchChem. Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors.
  • MySkinRecipes. This compound.
  • MDPI. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
  • Semantic Scholar. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][12][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors.

  • Fluorochem. This compound.
  • BenchChem.
  • MDPI. (2023).
  • Sigma-Aldrich. 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine.
  • BenchChem. Troubleshooting Evandamine Precipitation in Media: A Technical Support Guide.
  • Taylor & Francis Online. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.

Sources

Controlling N1 vs N2 regioselectivity in pyrazolopyrimidine alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Synthesis Support Hub. Ticket ID: #PYR-34D-REGIO Subject: Controlling N1 vs. N2 Regioselectivity in Pyrazolo[3,4-d]pyrimidine Alkylation Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]

Executive Summary

The alkylation of pyrazolo[3,4-d]pyrimidines is a classic problem in heterocyclic chemistry due to annular tautomerism. The pyrazole ring possesses two nucleophilic nitrogens (N1 and N2). While N1-alkylation is generally the thermodynamic preference (resembling the adenosine core), N2-alkylation often occurs as a kinetic product or through specific chelation effects.[1]

This guide moves beyond "trial and error" by applying Ion-Pair Theory and Hard-Soft Acid-Base (HSAB) principles to give you deterministic control over the reaction.

Part 1: The Mechanistic Diagnostic (Root Cause Analysis)[1]

Before selecting a protocol, you must understand why the reaction splits. The selectivity is governed by the nature of the anionic species generated in solution.

The Ion-Pair Divergence Theory
  • Scenario A: Tight Ion Pairs (TIP)

    • Conditions: Non-polar aprotic solvents (THF, Dioxane) + Counter-ions with high charge density (Li⁺, Na⁺).

    • Mechanism: The metal cation coordinates tightly to the N1 (and potentially N7) lone pairs due to the high electron density at the bridgehead. This "masks" N1, leaving N2 as the accessible nucleophile.

    • Outcome: Favors N2-alkylation (Kinetic Control).[1]

  • Scenario B: Solvent-Separated Ion Pairs (SIP)

    • Conditions: Polar aprotic solvents (DMSO, DMF) + Large counter-ions (Cs⁺, K⁺) or chelating agents (18-crown-6).[1]

    • Mechanism: The solvent encapsulates the cation. The pyrazolyl anion is "naked." The reaction is driven by the thermodynamic stability of the resulting product.[2][3] Since the N1-isomer preserves the aromaticity of the pyrimidine system more effectively and minimizes steric clash at the bridgehead (depending on C4-substituents), N1 is preferred.

    • Outcome: Favors N1-alkylation (Thermodynamic Control).[1]

Part 2: Decision Logic & Workflow

Use this flowchart to select your initial conditions based on your target isomer.

G Start Target Isomer Selection N1 Target: N1-Alkylation (Thermodynamic) Start->N1 N2 Target: N2-Alkylation (Kinetic) Start->N2 Cond_N1 Condition Set A: Solvent: DMF or DMSO Base: Cs2CO3 or K2CO3 Temp: 60-90°C N1->Cond_N1 Cond_N2 Condition Set B: Solvent: THF (Anhydrous) Base: NaHMDS or LiHMDS Temp: -78°C to 0°C N2->Cond_N2 Mitsunobu Route C: Mitsunobu (PPh3 / DIAD) N2->Mitsunobu Alternative Mech_N1 Mechanism: Solvent Separated Ion Pair (SIP) Reversible Alkylation Cond_N1->Mech_N1 Mech_N2 Mechanism: Tight Ion Pair (TIP) Cation masks N1/N7 Cond_N2->Mech_N2 Mit_Result Variable Result: Steric Bulk Dependent Often favors N2 for bulky R-OH Mitsunobu->Mit_Result

Caption: Decision matrix for selecting reaction conditions based on the desired regioisomer. Green path denotes thermodynamic control; Red path denotes kinetic control.[1]

Part 3: Troubleshooting Guides (FAQ)

Q1: I am using K2CO3 in DMF but still getting a 60:40 mixture of N1:N2. How do I push this to >90% N1?

Diagnosis: The reaction temperature is likely too low, or the base is not bulky enough to discourage N2 attack. Solution:

  • Switch to Cesium Carbonate (Cs₂CO₃): The "Cesium Effect" is real. The large ionic radius of Cs⁺ forms a looser ion pair than K⁺, enhancing the nucleophilicity of the anion in a way that favors the thermodynamic product.

  • Increase Temperature: Raise the temperature to 80–100°C. N2-alkylation is often reversible under high thermal stress. If N2 forms, the iodide can detach (retro-Sɴ2), allowing the anion to eventually lock into the more stable N1 position.

  • Thermodynamic Equilibration: If you have a mixture, treat the crude mixture with a catalytic amount of acid (e.g., pTsOH) in refluxing ethanol. This can sometimes isomerize the kinetic N2 product to the thermodynamic N1 product.

Q2: I specifically need the N2-isomer for SAR studies. How do I maximize this?

Diagnosis: You are likely operating under conditions that allow equilibration. Solution:

  • Use the "Masking" Strategy: Use NaHMDS (Sodium hexamethyldisilazide) in THF at 0°C or lower . The sodium cation coordinates with N1 and N7 (the pyrimidine nitrogen), effectively blocking the N1 site.

  • Solvent Choice: strictly avoid DMSO or DMF. Use THF or 1,4-Dioxane.

  • Electrophile Reactivity: Use a highly reactive electrophile (e.g., Methyl Iodide, Benzyl Bromide). Slower electrophiles allow time for the anion to equilibrate to the N1 form.

Q3: How does the Mitsunobu reaction behave with this scaffold?

Insight: Mitsunobu reactions on pyrazolo[3,4-d]pyrimidines are notoriously unpredictable but often favor N2 (or N1 depending on C4-substituents) due to steric factors.[1]

  • The Mechanism: The bulky PPh₃-DIAD-Alcohol complex has difficulty approaching the sterically crowded N1 position (especially if there is a bulky group at C4).[1]

  • Guidance: If standard alkylation fails to give N2, try Mitsunobu with a secondary alcohol. The steric bulk of the reagents often forces the reaction to the more accessible N2 nitrogen.

Part 4: Analytical Verification (The "Truth" Data)

Warning: Do not rely solely on 1H NMR chemical shifts or NOE, as they can be misleading depending on the ring substituents. HMBC is the gold standard.

FeatureN1-Alkylated Product N2-Alkylated Product
HMBC (Key Correlation) The N-CH₂ protons will show a 3-bond coupling to the Bridgehead Carbon (C7a) .[1]The N-CH₂ protons will NOT couple to C7a (4 bonds away).[1] They may couple to C3.
13C NMR (C3 Shift) Typically resonates upfield relative to N2 isomer.[1]Typically resonates downfield relative to N1 isomer.
X-Ray Crystallography Definitive.Definitive.

Visual Check:

  • N1-Isomer: The alkyl group is "linear" with the pyrimidine core axis.

  • N2-Isomer: The alkyl group protrudes at an angle, often disrupting crystal packing (lower melting points usually).[1]

Part 5: Validated Experimental Protocols

Protocol A: Thermodynamic N1-Alkylation (Target: >95% N1)

Best for: Primary alkyl halides, unhindered electrophiles.[1]

  • Setup: In a dry round-bottom flask, dissolve the pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base: Add Cs₂CO₃ (1.5 eq).

  • Activation: Stir at room temperature for 15 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.

  • Purification: Recrystallization is often sufficient due to high regioselectivity.

Protocol B: Kinetic N2-Alkylation (Target: N2 enriched)

Best for: Small electrophiles where N2 is required.[1]

  • Setup: In a flame-dried flask under Argon, dissolve the substrate (1.0 eq) in anhydrous THF .

  • Base: Cool to -78°C . Add NaHMDS (1.1 eq, 1M in THF) dropwise.

  • Coordination Time: Stir at -78°C for 30 minutes to allow the Na⁺ to coordinate N1/N7.

  • Alkylation: Add the reactive alkyl halide (1.0 eq) quickly.

  • Reaction: Allow to warm slowly to 0°C over 2 hours. Do not heat.

  • Quench: Quench immediately with saturated NH₄Cl at 0°C.

  • Purification: Flash chromatography is required (N2 isomer is usually less polar).

References

  • Regioselective Alkylation Mechanisms

    • Study on N1 vs N2 selectivity in pyrazolo[3,4-d]pyrimidines using NaHMDS vs Carbon
    • Source:

  • Cesium Carbonate Effect

    • Cs2CO3 promoted direct N-alkylation and suppression of dialkylation.[1][4]

    • Source:

  • Mitsunobu Reaction Insights

    • General applicability of Mitsunobu for N-alkylation of heterocycles.[1]

    • Source: [1]

  • Analytical Differentiation (HMBC/NMR)

    • Use of 15N-HMBC and 1H-13C HMBC to distinguish N1/N2 isomers.
    • Source:

  • Thermodynamic vs Kinetic Control

    • General principles of kinetic vs thermodynamic enol
    • Source: [1]

Sources

Preventing hydrolysis of C6-chlorine in pyrazolo[3,4-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for medicinal chemists and process development scientists. It addresses the specific challenge of preserving the C6-chlorine atom during the synthesis and workup of pyrazolo[3,4-d]pyrimidines.

Topic: Preventing Hydrolysis of C6-Chlorine

Executive Summary

The C6-chlorine atom in the pyrazolo[3,4-d]pyrimidine scaffold (analogous to the C2 position in purines) is susceptible to hydrolysis during the quenching of chlorinating agents (e.g., POCl


).[1] While the C4-chlorine is kinetically more labile towards nucleophilic aromatic substitution (

), the C6-chlorine becomes vulnerable under the high-temperature, highly acidic conditions generated during standard aqueous workups. This guide details the mechanistic cause of failure and provides a self-validating protocol to ensure isolation of the intact chloride.
Module 1: The Mechanistic Failure Mode

Q: Why does my C6-chlorine hydrolyze even when I follow standard POCl


 quenching protocols? 

A: The failure usually occurs during the quench, not the reaction. The chlorination of the pyrazolo[3,4-d]pyrimidin-6-one precursor typically requires refluxing POCl


. Upon quenching with water, POCl

reacts violently to form phosphoric acid (

) and hydrochloric acid (

).
  • Exothermicity: The hydrolysis of POCl

    
     is highly exothermic. If the temperature spikes >60°C in the presence of aqueous acid, the activation energy for the hydrolysis of the C6-Cl bond is overcome.
    
  • Acid Catalysis: The generated HCl protonates the N5 or N7 nitrogen. This protonation increases the electrophilicity of the C6 carbon, making it highly susceptible to attack by water (a weak nucleophile) present in the quench mixture.

  • Numbering Context: Ensure we are aligned on IUPAC numbering: N1-N2-C3-C4-N5-C6 -N7. The C6 position is between the two pyrimidine nitrogens.

Visualizing the Failure Pathway

The following diagram illustrates the competition between the desired isolation and the acid-catalyzed hydrolysis pathway.

G Start C6-Chloro Intermediate (in POCl3) Quench Aqueous Quench (H2O added) Start->Quench Acid Generation of HCl + Heat Quench->Acid Fast Exotherm Product Isolated C6-Cl Product Quench->Product Controlled Temp & pH > 7 Protonation N5/N7 Protonation (Activation) Acid->Protonation Low pH Hydrolysis Water Attack at C6 (Hydrolysis) Protonation->Hydrolysis High Temp Byproduct C6-Hydroxy Impurity Hydrolysis->Byproduct

Caption: Figure 1. The "Acid-Heat Loop" causing C6-chlorine hydrolysis during aqueous quenching.

Module 2: Field-Proven Protocols

Q: How do I modify the workup to prevent this hydrolysis?

A: You must decouple the removal of POCl


  from the aqueous quench . Do not pour the reaction mixture directly into water. Use the "Distill-then-Buffer" protocol.
Protocol A: The "Distill-then-Buffer" Method (Recommended)

This method minimizes the amount of acid generated in the presence of the product.

StepActionTechnical Rationale
1 Vacuum Distillation Remove excess POCl

in vacuo (rotary evaporator) at <50°C. A dry solvent trap is essential. This removes the source of HCl generation.
2 Azeotropic Drying Add anhydrous toluene to the residue and re-evaporate. Repeat 2x. This removes trace POCl

trapped in the crystal lattice.
3 Cold Dissolution Dissolve the solid residue in a water-immiscible organic solvent (e.g., CH

Cl

or EtOAc) at 0°C.
4 Buffered Quench Pour the organic solution slowly into a stirred, ice-cold saturated NaHCO

solution.
5 Validation Check pH of the aqueous layer. It must remain basic (pH > 8). If it drops, add solid NaHCO

immediately.
Protocol B: The "Inverse Quench" (For small scales <1g)

If distillation is not feasible, use the inverse quench technique to maintain a basic pH environment throughout the process.

  • Prepare a beaker with crushed ice and excess aqueous ammonia (

    
    ) or saturated NaHCO
    
    
    
    .
  • Dilute the reaction mixture with CH

    
    Cl
    
    
    
    (if homogenous).
  • Add the reaction mixture dropwise into the vigorously stirred alkaline ice slurry.

    • Critical: Never allow the temperature to rise above 5°C.

    • Result: The HCl generated is immediately neutralized, preventing the protonation of the pyrimidine ring.

Module 3: Troubleshooting & Optimization

Q: I used the protocols above, but my yield is still low. What else could be wrong?

A: If hydrolysis is ruled out, consider solubility losses or side reactions catalyzed by impurities.

Issue 1: The "Vilsmeier" Trap

If you used DMF as a catalyst, you might have formed a stable Vilsmeier intermediate that is water-soluble and lost in the aqueous wash.

  • Solution: Ensure the quench hydrolysis time is sufficient to break the Vilsmeier complex (if C6-Cl is stable enough) or avoid DMF if the substrate is highly reactive. For C6-Cl protection, use N,N-diethylaniline instead of DMF as the base/catalyst; it does not form water-soluble adducts.

Issue 2: C4 vs. C6 Selectivity

If you are synthesizing a 4,6-dichloro derivative, the C4 position is significantly more reactive.

  • Observation: If you see a "monohydroxy" impurity by LCMS, it is almost certainly the 4-hydroxy-6-chloro derivative (hydrolysis at C4), not the 6-hydroxy-4-chloro.

  • Verification: Run 1H-NMR. Hydrolysis at C4 often shifts the C3-proton signal differently than hydrolysis at C6 due to the shielding effect of the adjacent carbonyl (tautomer).

Troubleshooting Decision Tree

DecisionTree Problem Low Yield / Impurity Detected CheckLCMS Check LCMS/TLC Is the impurity M-Cl+OH? Problem->CheckLCMS YesHydrolysis Yes: Hydrolysis Occurred CheckLCMS->YesHydrolysis Mass = Product - 18 NoOther No: Check Extraction/Solubility CheckLCMS->NoOther CheckQuench Did you distill POCl3 first? YesHydrolysis->CheckQuench DistilledYes Yes CheckQuench->DistilledYes DistilledNo No CheckQuench->DistilledNo Direct Quench CheckTemp Was Quench Temp < 5°C? DistilledYes->CheckTemp Advice1 Action: Use Protocol A (Distill + Toluene Azeotrope) DistilledNo->Advice1 Advice2 Action: Switch to Non-Aqueous Workup (Hexane precipitation) CheckTemp->Advice2 Temp was controlled (Still hydrolyzing) Advice3 Action: Check C4 vs C6 Regioselectivity (NMR) CheckTemp->Advice3 Temp was high

Caption: Figure 2. Troubleshooting logic for C6-chlorine loss.

Module 4: Storage and Stability

Q: Can I store the crude C6-chloro intermediate?

A: The C6-chlorine bond in pyrazolo[3,4-d]pyrimidines is moderately stable in the solid state but unstable in solution with nucleophilic solvents (DMSO, MeOH) or wet solvents.

  • Solid State: Store under Argon at -20°C. Stable for months.

  • In Solution: Avoid storing in DMSO for biological assays for long periods; the sulfoxide oxygen can displace the chloride over time. Use anhydrous DMSO and freeze-thaw cycles.

  • Reactivity Check: If you need to verify if your chloride is intact without running a reaction, perform a mini-scale amine displacement . React a small aliquot with benzylamine in THF at RT. If the C6-Cl is present, you will see clean conversion to the benzylamino derivative by TLC/LCMS within minutes to hours.

References
  • General Synthesis & Reactivity

    • Haggam, R. A., et al. (2020). "Design, synthesis, and biological evaluation... of novel pyrazolo[3,4-d]pyrimidine derivatives." Journal of Heterocyclic Chemistry.
    • Source:

  • Chlorination Protocols (POCl3/PCl5)

    • Bae, J., et al. (2020).[2] "Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors." Bioorganic Chemistry. (Provides detailed experimental procedures for C6-functionalization).

    • Source:

  • Regioselectivity (C4 vs C6)

    • Vostrikov, N. S., et al. (2018). "Reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine." Molbank. (Demonstrates the higher reactivity of C4 over C6 and chloromethyl groups).
    • Source:

  • Process Chemistry (Workup Safety)

    • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (General reference for quenching exothermic POCl3 reactions safely).
    • Source:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for POCl


 and pyrazolo[3,4-d]pyrimidine derivatives before handling. All procedures should be performed in a fume hood.

Sources

Technical Support Center: Optimizing C3-Arylation of 3,6-Dichloropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Senior Application Scientist (Level 3) Topic: Yield Optimization & Regioselectivity in Suzuki-Miyaura Coupling[1][2]

Technical Deep Dive: The Scaffold Challenge

Before troubleshooting, it is critical to understand the electronic landscape of your substrate.[1][2] You are working with 3,6-dichloropyrazolo[1,5-a]pyrimidine .[2] This scaffold presents a classic "Reactivity Mismatch" that often leads to yield losses or incorrect isomers.[1]

The Electronic Bias (The Core Problem)

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura), the rate of oxidative addition—the first step of the catalytic cycle—is generally faster for electron-deficient aryl halides.

  • Position C6 (Pyrimidine Ring): This chlorine is attached to a

    
    -deficient pyrimidine ring.[1] It is highly activated for oxidative addition.[1]
    
  • Position C3 (Pyrazole Ring): This chlorine is attached to a

    
    -excessive (electron-rich) pyrazole ring.[1] It behaves like a deactivated aryl chloride.[1]
    

The Consequence: Under standard conditions (e.g., Pd(PPh


)

, Na

CO

), reaction will occur preferentially at C6 , not C3.[1][2] If you are observing low yields of the C3-arylated product, it is likely because you are either producing the C6-isomer, the bis-arylated product, or failing to activate the sluggish C3-Cl bond.[2]

Troubleshooting Guides & FAQs

Module A: Regioselectivity Issues (Wrong Isomer / Bis-coupling)

Q: I am getting a mixture of mono-arylated products or significant bis-arylation. How do I force selectivity for C3?

A: If you are starting with the 3,6-dichloro substrate, achieving >95% C3-selectivity is thermodynamically difficult because C6 is electronically favored.[2]

Corrective Actions:

  • The "Halogen Switch" (Highest Success Rate):

    • Protocol: Switch your starting material to 3-bromo-6-chloropyrazolo[1,5-a]pyrimidine or 3-iodo-6-chloropyrazolo[1,5-a]pyrimidine .[2]

    • Why: The C-Br or C-I bond energy is significantly lower than C-Cl. This kinetic advantage overrides the electronic preference for C6, allowing exclusive C3-coupling at mild temperatures (RT to 40°C).[1]

  • The "Ligand Control" (If you must use 3,6-dichloro):

    • Protocol: Use a bulky, electron-rich ligand like P(t-Bu)

      
        or Q-Phos .[2]
      
    • Why: While these ligands boost overall reactivity, they do not inherently reverse the electronic bias.[1][2] This approach is risky for C3-selectivity unless C6 is already substituted.[2]

Module B: Low Conversion / Reactivity at C3

Q: My C6 position is already substituted (or blocked), but the C3-Cl won't couple. I see starting material and protodehalogenation.

A: The C3-Cl bond on this electron-rich ring is "deactivated." Standard catalysts (Pd(PPh


)

, Pd(dppf)Cl

) often fail here, leading to catalyst death or hydrodehalogenation (replacement of Cl with H).[1][2]

Corrective Actions:

  • Upgrade the Catalyst System:

    • Switch to Buchwald Precatalysts (Gen 3 or Gen 4).[1]

    • Recommended:XPhos Pd G3 or SPhos Pd G3 .[1]

    • Why: These ligands facilitate oxidative addition into deactivated chlorides and reductive elimination of bulky substrates.[1]

  • Solvent & Base Optimization:

    • Solvent: Switch from aqueous mixtures (Dioxane/H

      
      O) to anhydrous n-Butanol  or Toluene  if hydrolysis is a side reaction.[1]
      
    • Base: Use K

      
      PO
      
      
      
      (anhydrous) instead of carbonates.[1] Phosphate bases often stabilize the Pd-intermediate and reduce protodehalogenation.
Module C: Purification Woes

Q: I cannot separate the C3-aryl product from the unreacted 3,6-dichloro starting material.

A: This is common due to similar polarities.

  • Chemical Solution: Push the reaction to completion using the "Catalyst Spike" method (add 10% fresh catalyst after 4 hours).

  • Workup Solution: Treat the crude mixture with a scavenger resin (e.g., SiliaMetS® Thiol ) to remove Palladium, which often streaks on columns and masks separation.[1][2]

Optimized Operating Procedure (SOP)

Objective: High-yield C3-arylation of 3,6-dichloropyrazolo[1,5-a]pyrimidine (assuming C6 is tolerated or less reactive due to specific steric constraints, otherwise use 3-bromo analog).

Target Yield: >75% Scale: 1.0 mmol

ParameterSpecificationRationale
Substrate 3,6-dichloropyrazolo[1,5-a]pyrimidine (1.0 eq)Limiting reagent.[2]
Boronic Acid Aryl Boronic Acid (1.1 - 1.2 eq)Slight excess to drive kinetics.[1]
Catalyst Pd(Amphos)Cl

or XPhos Pd G3 (2-5 mol%)
Amphos is highly stable and active for heteroaryl chlorides.[1] XPhos is excellent for deactivated chlorides.[1]
Base K

PO

(2.0 - 3.0 eq)
Anhydrous phosphate minimizes hydrolysis and side reactions.[1]
Solvent 1,4-Dioxane / Water (4:1) or n-Butanol Dioxane/Water is standard; n-Butanol is better for difficult substrates.[2]
Temperature 80°C - 100°CRequired to activate the C3-Cl bond.
Atmosphere Argon / Nitrogen (Strict)Oxygen kills the active Pd(0) species rapidly.[1]
Step-by-Step Protocol:
  • Charge: In a glovebox or under active N

    
     flow, add the substrate, boronic acid, base, and catalyst to a microwave vial or sealed tube.
    
  • Solvent: Add degassed solvent (sparged with N

    
     for 15 mins).
    
  • Seal & Heat: Seal the vessel. Heat to 80°C. Monitor by LCMS at 1 hour.

    • Checkpoint: If <10% conversion, increase temp to 100°C.

    • Checkpoint: If C6-arylation is observed dominant, STOP .[2] You must switch to the 3-bromo starting material (see Module A).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Visual Troubleshooting & Logic Maps

Figure 1: Reactivity & Selectivity Logic

Caption: Decision matrix for optimizing regioselectivity based on starting material halogens.

ReactivityLogic Start Start: C3-Arylation Goal Substrate Check Substrate Start->Substrate Dichloro 3,6-Dichloro Substrate->Dichloro Availability BromoChloro 3-Bromo-6-Chloro Substrate->BromoChloro Preferred Reaction Suzuki Conditions Dichloro->Reaction Standard Pd BromoChloro->Reaction Mild Conditions ResultBad Major Product: C6-Aryl (Undesired) Reaction->ResultBad Electronic Bias (C6 > C3) ResultGood Major Product: C3-Aryl (Desired) Reaction->ResultGood Bond Energy (C-Br < C-Cl) Fix Action: Switch to 3-Bromo analog ResultBad->Fix

[1][2]

Figure 2: Troubleshooting Low Yields

Caption: Flowchart for diagnosing and fixing low yield issues during C3-arylation.

Troubleshooting Problem Issue: Low Yield at C3 Check1 Is Starting Material Remaining? Problem->Check1 Yes Yes: Low Conversion Check1->Yes No No: Side Reactions Check1->No Sol1 1. Switch to XPhos-Pd-G3 2. Increase Temp (100°C) Yes->Sol1 Check2 Identify Byproduct No->Check2 Hydro Hydrodehalogenation (Cl -> H) Check2->Hydro Homo Homocoupling (Ar-Ar) Check2->Homo FixHydro Use Anhydrous Solvents Switch Base to K3PO4 Hydro->FixHydro FixHomo Degas Solvents Better Reduce Catalyst Loading Homo->FixHomo

[1][2]

References

  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 2002.[1][2] (Demonstrates the utility of the scaffold and reactivity patterns).

  • Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides. Journal of Medicinal Chemistry, 2013.[2][3] (Highlights C6 reactivity and functionalization strategies). [1][2]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Catalysts, 2021.[2] (Provides analogous mechanistic insights into competing chloride reactivities in pyrimidine systems). [1][2]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules, 2021. (Comprehensive review on functionalizing this specific ring system).

Sources

Technical Support Center: Advanced Strategies for C6-Substitution of Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of C6-substitution on pyrazolopyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with sterically hindered substrates in their synthetic endeavors. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming the common hurdle of steric hindrance at the C6 position, a crucial site for pharmacological modulation.

The Challenge: Steric Hindrance at the C6 Position

The pyrazolopyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Functionalization at the C6 position is often critical for optimizing potency, selectivity, and pharmacokinetic properties. However, when the pyrazolopyrimidine core already bears bulky substituents, particularly at the adjacent C5 or N7 positions, direct substitution at C6 can be exceptionally challenging. This steric congestion can impede the approach of reagents, leading to low or no product yield.

This guide provides a structured, question-and-answer-based approach to troubleshoot and overcome these synthetic obstacles, focusing primarily on palladium-catalyzed cross-coupling reactions, which are powerful but sensitive to steric effects.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My Suzuki-Miyaura coupling at C6 is failing with standard conditions. What are the first parameters I should adjust?

This is a common issue when dealing with sterically encumbered C6-halopyrazolopyrimidines. Standard catalysts like Pd(PPh₃)₄ often fail because the bulky environment around the C6 position hinders the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

Core Insight: The key to success lies in employing a catalyst system that is both highly active and can accommodate sterically demanding substrates. This is achieved by using bulky, electron-rich phosphine ligands.

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for a failing C6-Suzuki-Miyaura coupling.

Detailed Recommendations:

  • Ligand Selection: Transition from traditional phosphine ligands like PPh₃ to bulky, electron-rich biaryl monophosphine ligands. These ligands promote the formation of a monoligated Pd(0) species, which is more reactive and less sterically hindered.[2][3]

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent starting point for many sterically hindered couplings.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Even more sterically demanding than SPhos, often effective when SPhos fails.[4]

  • Catalyst Choice: Utilize modern palladium precatalysts, such as XPhos Pd G2 or G3. These are air-stable and efficiently generate the active catalytic species in situ, leading to more reproducible results.[5][6]

  • Base Optimization: The choice of base is critical. While K₂CO₃ is common, for sterically hindered couplings, stronger, more oxophilic bases can be more effective.

    • Cesium Carbonate (Cs₂CO₃): Often provides superior results in challenging couplings.

    • Potassium Phosphate (K₃PO₄): A strong base that can be effective, particularly in anhydrous conditions.

  • Solvent System: The solvent must solubilize all components and can influence the reaction rate.

    • Dioxane/water mixtures: A common choice that works well for many Suzuki couplings.

    • Toluene: Can be advantageous for anhydrous reactions and may improve the solubility of nonpolar substrates.

FAQ 2: I've switched to a bulky ligand for my C6-Suzuki coupling, but I'm still getting low yields and observing significant protodeboronation of my boronic acid. What can I do?

Protodeboronation is a major side reaction in Suzuki-Miyaura couplings, where the boronic acid reacts with residual water or protic solvents, leading to the formation of a hydro-dehalogenated pyrazolopyrimidine and consumption of the coupling partner.[7][8] This issue is often exacerbated with electron-rich heteroaryl boronic acids.[8][9]

Core Insight: Minimizing protodeboronation requires careful control of the reaction conditions to favor the productive cross-coupling pathway over the undesired protonolysis.

Strategies to Mitigate Protodeboronation:

StrategyRationaleKey Considerations
Use Anhydrous Conditions Reduces the primary source of protons for the side reaction.Use anhydrous solvents and reagents. Dry glassware thoroughly.
Employ Boronic Esters Pinacol or MIDA boronates are often more stable to protodeboronation than the corresponding boronic acids.MIDA boronates can allow for a slow release of the boronic acid, keeping its concentration low.
Use a Weaker, Non-Aqueous Base Bases like CsF can be effective in non-aqueous solvents like isopropanol, minimizing protodeboronation.[9]Ensure the base is strong enough to facilitate transmetalation.
Add a Dehydrating Agent Additives like trimethyl borate can react with water, effectively removing it from the reaction mixture.[8]Ensure compatibility with other reagents.
Increase Boronic Acid Stoichiometry Using an excess of the boronic acid (e.g., 1.5-2.0 equivalents) can compensate for its loss.This is less atom-economical but can be a practical solution.

Advanced Tip: Paradoxically, very bulky phosphine ligands can sometimes accelerate palladium-catalyzed protodeboronation.[10] If you suspect this is the case, screening a small library of bulky ligands with slightly different steric profiles may be beneficial.

FAQ 3: I need to install a C-N bond at a sterically hindered C6 position. My Buchwald-Hartwig amination is not working. How should I proceed?

The Buchwald-Hartwig amination is indispensable for forming C-N bonds, but like the Suzuki coupling, it is sensitive to steric hindrance.[11] The challenge lies in facilitating both the oxidative addition of the C6-halide and the subsequent reductive elimination to form the C-N bond, which can be slow for hindered substrates.

Core Insight: Success in sterically hindered Buchwald-Hartwig aminations relies on highly active catalyst systems, often involving specialized bulky phosphine ligands or N-heterocyclic carbenes (NHCs), and a careful choice of base.

Troubleshooting and Optimization:

  • Ligand Selection is Key:

    • Bulky Biaryl Phosphines: Similar to Suzuki couplings, ligands like XPhos and BrettPhos are excellent choices. Their bulk and electron-donating properties facilitate both oxidative addition and reductive elimination.[12]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be highly effective for coupling sterically hindered substrates, including coordinating heterocycles.[13]

  • Base Selection: The base deprotonates the amine, making it a better nucleophile. For hindered systems, a strong, non-nucleophilic base is required.

    • Sodium tert-butoxide (NaOtBu): A common and effective choice.

    • Lithium bis(trimethylsilyl)amide (LHMDS): A very strong base that can be advantageous for less nucleophilic amines or very hindered substrates.[14][15]

  • Temperature and Reaction Time: Sterically hindered couplings often require higher temperatures (e.g., 80-120 °C) and longer reaction times to proceed to completion. Microwave irradiation can sometimes be used to accelerate these reactions.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH StericHindrance Steric Hindrance can slow down Oxidative Addition and Reductive Elimination Amido Amido Complex AmineCoord->Amido Base, -HBX Amido->Pd0 Reductive Elimination (Product Ar-NR₂ Out) BulkyLigand Bulky, Electron-Rich Ligands (e.g., XPhos, BrettPhos) Accelerate these steps

Caption: Catalytic cycle for the Buchwald-Hartwig amination, highlighting steps affected by steric hindrance.

FAQ 4: I want to perform a Sonogashira coupling to install an alkyne at the C6 position, but my substrates are bulky. What are the critical parameters?

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds.[16] When dealing with steric hindrance at the C6 position, the efficiency of the reaction can be compromised.

Core Insight: For sterically demanding Sonogashira couplings, ensuring the formation of the key copper(I) acetylide intermediate and its subsequent transmetalation to the palladium center is crucial. This often requires careful selection of the catalyst system and reaction conditions.

Key Optimization Parameters:

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common starting points. For more challenging substrates, consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[17]Bulky ligands can improve catalyst stability and activity, similar to Suzuki and Buchwald-Hartwig reactions.
Copper(I) Co-catalyst Copper(I) iodide (CuI) is the standard co-catalyst. Ensure it is of high quality.CuI is essential for the formation of the copper acetylide, which participates in the transmetalation step.
Base An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. It also often serves as the solvent or co-solvent.The base neutralizes the HX formed and facilitates the deprotonation of the terminal alkyne.
Solvent Anhydrous, deoxygenated solvents are critical. DMF or THF are common choices.Oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.
Temperature Reactions are often run at room temperature but may require gentle heating (40-80 °C) for hindered substrates.Higher temperatures can increase the reaction rate but may also promote side reactions.

Experimental Protocol: General Procedure for a Sterically Hindered C6-Sonogashira Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the C6-halopyrazolopyrimidine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or heat as required (e.g., 60 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This is a general guideline; specific conditions may need to be optimized for your substrate.

Alternative Strategies: When Direct C6-Substitution Fails

In some cases, even with extensive optimization of cross-coupling conditions, direct C6-substitution may not be feasible due to extreme steric hindrance. In such scenarios, a change in synthetic strategy is warranted.

Consider a "Ring-Construction" or "Ring-Transformation" Approach:

Instead of functionalizing a pre-formed, sterically hindered pyrazolopyrimidine, consider building the desired C6-substituted scaffold from simpler, less hindered precursors.

Caption: Decision workflow for choosing a synthetic strategy for hindered C6-substitution.

This approach involves synthesizing a substituted pyrazole and a substituted pyrimidine precursor, where the desired C6-substituent is already in place on the pyrimidine fragment, and then performing a ring-closing reaction to form the final pyrazolopyrimidine core. While this may involve more synthetic steps, it can be a highly effective way to bypass the challenge of sterically hindered C6-functionalization.

References

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]

  • PMC. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic studies on the protodeboronation. [a] The protodeboronation of various heteroaryl boronic esters. [b] The competition reaction of heteroaryl boronic esters reactivities. All yields were determined by gas chromatography (GC) analysis using anthracene as the internal standard. Retrieved from [Link]

  • ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • PMC. (n.d.). Discovery and Evaluation of C6-Substituted Pyrazolopyrimidine-Based Bisphosphonate Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase and Evaluation of Their Antitumor Efficacy in Multiple Myeloma, Pancreatic Ductal Adenocarcinoma, and Colorectal Cancer. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. (n.d.). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Retrieved from [Link]

  • ACS Publications. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • PMC. (n.d.). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Retrieved from [Link]

  • PubMed. (n.d.). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a]pyrimidines and Pyrazolo[1,5 -. Retrieved from https://pubmed.ncbi.nlm.nih.gov/31131302/
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and properties of 6-alkynyl-5-aryluracils. Retrieved from [Link]

  • MDPI. (n.d.). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. Retrieved from [Link]

  • kluedo. (n.d.). Pyrimidine Functionalized Phosphine Ligands and Their Application in Catalysis. Retrieved from [Link]

  • ResearchGate. (2021, August 16). Development of Pyrazolopyrimidine Anti- Wolbachia Agents for the Treatment of Filariasis. Retrieved from [Link]

  • ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • PMC. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • MDPI. (n.d.). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Retrieved from [Link]

  • PubMed. (n.d.). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Retrieved from [Link]

  • PubMed. (2022, January 19). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and applications of high-performance P-chiral phosphine ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7. Retrieved from [Link]

  • PubMed. (2019, January 9). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Retrieved from [Link]

  • PMC. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

  • YouTube. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • PMC. (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reactions from alkynes 6-9. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF. Retrieved from [Link]

  • PMC. (n.d.). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

[1][2]

Executive Summary & Chemical Context

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS: 6832-94-6) is a critical bicyclic scaffold used extensively in the synthesis of kinase inhibitors (e.g., Bruton’s tyrosine kinase inhibitors).[1][2]

As a Senior Application Scientist, I must emphasize that this compound is not merely "toxic waste"; it is a moisture-sensitive electrophile .[1][2] Its two chlorine atoms (positions 3 and 6) are reactive leaving groups.[2] Improper disposal that exposes this compound to atmospheric moisture or incompatible waste streams can generate Hydrochloric Acid (HCl) gas and toxic nitrogen oxides (NOx) inside waste containers, leading to pressurization and potential rupture.

Immediate Hazard Profile:

  • GHS Classification: Acute Toxicity (Oral/Dermal), Skin/Eye Irritant (Cat 2/2A).

  • Reactivity: Hydrolytically unstable.[2] Reacts with water to release HCl.[2]

  • RCRA Status: Not P- or U-listed specifically, but regulated as Halogenated Organic Waste requiring high-temperature incineration.[1][2]

Pre-Disposal Assessment: The Self-Validating Protocol

Before moving the container, you must perform a Stability & State Assessment .[1] This "self-validating" step ensures you do not handle a compromised container that could fail during transport.[2]

Step A: Visual Integrity Check
  • Sign of Failure: Look for white crust formation (hydrolysis products) around the cap or thread.[2]

  • Sign of Pressure: Check for bloating of the bottle or resistance when depressing the cap.

  • Action: If crusting or bloating is present, DO NOT OPEN . Treat the entire container as "High Hazard/Reactive" and place it inside a secondary overpack container immediately.

Step B: Chemical Compatibility Verification[2]
  • Incompatibility Rule: Never mix this compound with Strong Oxidizers (e.g., Nitric Acid) or Strong Bases (e.g., NaOH).[1]

    • Reasoning: Oxidizers can cleave the pyrazole ring, releasing unpredictable nitrogen gases.[1] Bases will accelerate hydrolysis, generating rapid heat and pressure.[1]

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Substance)
  • Primary Container: Keep in the original glass vial if possible.

  • Secondary Containment: Place the vial into a clear, 6-mil polyethylene bag. Seal with tape.[2]

  • Labeling: Affix a hazardous waste tag.

    • Must Read: "Toxic Solid, Organic, Halogenated. This compound."[1][2]

    • Warning: Add a secondary sticker: "MOISTURE SENSITIVE - DO NOT COMPACT." [2]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
  • Segregation: This MUST go into the Halogenated Organic Solvents stream.[2]

    • Why: Halogenated waste requires incineration at >1100°C with specific scrubbers to capture acid gases (HCl) and prevent dioxin formation.[2] Mixing with non-halogenated waste complicates this process and violates EPA segregation rules.[2]

  • pH Check: Before adding to a carboy, check the pH of your solution.[1]

    • Requirement: Solution should be Neutral (pH 6-8).[2]

    • Correction: If acidic (due to partial hydrolysis), neutralize carefully with Sodium Bicarbonate (NaHCO3) before adding to the main waste drum to prevent drum corrosion.

Scenario C: Spill Cleanup (Emergency Protocol)
  • Evacuate & Ventilate: Aerosols are potent respiratory irritants.[2]

  • PPE: Double nitrile gloves, lab coat, safety goggles, and N95/P100 respirator if powder is airborne.[1]

  • Do NOT use Water: Water will generate HCl gas.[2]

  • Absorb: Cover spill with dry sand, vermiculite, or a dedicated solvent absorbent pad.[1][2]

  • Collect: Scoop into a wide-mouth jar. Label as "Hazardous Waste - Spill Debris (Halogenated)."[2]

Waste Stream Management & Data

Proper segregation prevents cross-reactivity and ensures regulatory compliance.[2]

ParameterSpecificationScientific Rationale
Waste Code (RCRA) D002 (Corrosive, if hydrolyzed), F-List (if mixed with solvents)While not listed by name, it exhibits characteristics of toxicity and potential corrosivity upon degradation.[1]
Incineration Req. Rotary Kiln with Scrubber Must destroy the pyrazolo-pyrimidine core and capture Cl⁻ ions to prevent environmental release of HCl.[2]
Storage Temp Cool, Dry (<25°C) Heat accelerates hydrolytic degradation; moisture triggers HCl release.[1]
Container Type HDPE or Glass Avoid metal containers for liquid waste; HCl byproducts will corrode metal rapidly.[2]

Decision Logic & Workflow

The following diagram illustrates the critical decision-making process for disposing of this compound to ensure safety and compliance.

DisposalWorkflowStartStart: Waste IdentificationThis compoundAssessAssessment PhaseCheck State & StabilityStart->AssessIsSolidIs it Solid?Assess->IsSolidSolidPathSolid Waste ProtocolDouble Bag (6-mil poly)Label: 'Moisture Sensitive'IsSolid->SolidPathYesLiquidPathLiquid Waste Protocol(Mother Liquor/Solvent)IsSolid->LiquidPathNoSpillSpill ScenarioDo NOT use Water (HCl Risk)Use Vermiculite/SandIsSolid->SpillSpill/LeakDisposalFinal DisposalRCRA Approved Incineration(Scrubbed for HCl/NOx)SolidPath->DisposalCheckHalogenSegregation CheckIs container Halogenated?LiquidPath->CheckHalogenCorrectStreamAdd to HalogenatedOrganic Waste StreamCheckHalogen->CorrectStreamYesWrongStreamSTOP: Do Not MixRequires High-Temp IncinerationCheckHalogen->WrongStreamNoCorrectStream->DisposalSpill->Disposal

Figure 1: Operational decision tree for the segregation and disposal of halogenated pyrazolo-pyrimidine waste.[2] Note the critical segregation of liquid waste into halogenated streams.

References

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: this compound. Merck KGaA.[2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2][3] RCRA Regulations: Identification and Listing of Hazardous Waste (40 CFR Part 261).[2][4]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 81057, this compound.

  • Princeton University EHS. (2023).[2] Laboratory Safety Manual: Management of Halogenated Waste.

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.